Spectroscopic Data for 1-(Methanesulfonylmethyl)-4-nitrobenzene: A Technical Guide
Spectroscopic Data for 1-(Methanesulfonylmethyl)-4-nitrobenzene: A Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Methanesulfonylmethyl)-4-nitrobenzene (CAS 61081-34-3). Aimed at researchers, scientists, and professionals in drug development, this document details the experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, in-depth data interpretation, and the foundational scientific principles behind the analysis. The objective is to offer a self-validating system of protocols and data interpretation, grounded in authoritative references, to facilitate the accurate identification and characterization of this compound.
Introduction
1-(Methanesulfonylmethyl)-4-nitrobenzene, also known as Methyl (4-nitrobenzyl) sulfone, is a niche organic compound with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a nitroaromatic ring linked to a methylsulfonyl group via a methylene bridge, imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules.
Accurate structural elucidation and purity assessment are paramount in any chemical research and development workflow. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide provides a detailed analysis of the spectroscopic signature of 1-(Methanesulfonylmethyl)-4-nitrobenzene, offering both a practical reference for laboratory work and a deeper understanding of the correlation between molecular structure and spectral output.
Molecular Structure and Properties
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
| Property | Value | Source |
| Chemical Name | 1-(Methanesulfonylmethyl)-4-nitrobenzene | PubChem |
| Synonym | Methyl (4-nitrobenzyl) sulfone | PubChem |
| CAS Number | 61081-34-3 | PubChem |
| Molecular Formula | C₈H₉NO₄S | PubChem |
| Molecular Weight | 215.23 g/mol | PubChem |
| InChIKey | XJQWZUJNHLGBQG-UHFFFAOYSA-N | PubChem |
Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced in the NMR analysis.
Caption: Molecular structure of 1-(Methanesulfonylmethyl)-4-nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR
The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid organic compound.
Caption: Standard workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent Selection: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) and carbon signal (at ~39.52 ppm) provide convenient internal references for chemical shift calibration.
-
Shimming: The process of shimming adjusts the magnetic field homogeneity across the sample volume. This is critical for obtaining sharp, well-resolved NMR signals, which is essential for accurate coupling constant measurements and resolving complex multiplets.[1]
-
Number of Scans: The number of scans is increased for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, which results in a much lower intrinsic sensitivity compared to ¹H.
¹H NMR Data
The experimental ¹H NMR data for 1-(Methanesulfonylmethyl)-4-nitrobenzene is summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.27 | Doublet (d) | 8.6 | 2H | H-3, H-5 |
| 7.69 | Doublet (d) | 8.6 | 2H | H-2, H-6 |
| 4.71 | Singlet (s) | - | 2H | H-7 (-CH₂-) |
| 2.96 | Singlet (s) | - | 3H | H-8 (-CH₃) |
Data obtained from a 300 MHz spectrum in DMSO-d₆.
Interpretation of ¹H NMR Spectrum:
-
The two doublets at 8.27 ppm and 7.69 ppm are characteristic of a para-disubstituted benzene ring. The protons H-3 and H-5, which are ortho to the strongly electron-withdrawing nitro group, are deshielded and thus appear at a lower field (8.27 ppm). The protons H-2 and H-6, ortho to the electron-withdrawing methanesulfonylmethyl group, appear at a slightly higher field (7.69 ppm).
-
The splitting pattern of these aromatic protons into two distinct doublets is a classic AA'BB' system, often simplified to an AX system at higher field strengths, where each doublet integrates to 2H. The coupling constant of 8.6 Hz is typical for ortho-coupling in a benzene ring.
-
The singlet at 4.71 ppm integrating to 2H is assigned to the methylene protons (H-7). The downfield shift is due to the deshielding effect of the adjacent electron-withdrawing sulfonyl group.
-
The singlet at 2.96 ppm integrating to 3H corresponds to the methyl protons (H-8) of the methanesulfonyl group.
¹³C NMR Data (Predicted)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C-4 (ipso to -NO₂) |
| ~142.0 | C-1 (ipso to -CH₂SO₂CH₃) |
| ~130.0 | C-2, C-6 |
| ~124.0 | C-3, C-5 |
| ~60.0 | C-7 (-CH₂-) |
| ~41.0 | C-8 (-CH₃) |
Interpretation of Predicted ¹³C NMR Spectrum:
-
Aromatic carbons typically resonate in the 120-150 ppm range.[2]
-
The two quaternary carbons (C-1 and C-4) are the most downfield. C-4, attached to the highly deshielding nitro group, is predicted to be the furthest downfield.
-
Due to the symmetry of the para-substituted ring, two signals are expected for the four protonated aromatic carbons. The signal at ~130.0 ppm is assigned to C-2 and C-6, while the signal at ~124.0 ppm is assigned to C-3 and C-5.
-
The methylene carbon (C-7) is predicted around 60.0 ppm, shifted downfield by the adjacent sulfonyl group.
-
The methyl carbon (C-8) is expected to be the most upfield signal, at approximately 41.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-FTIR is a common technique for obtaining IR spectra of solid samples with minimal preparation.
Caption: Standard workflow for ATR-IR data acquisition.
Causality in Experimental Choices:
-
Background Spectrum: A background spectrum is collected to measure the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. This is then subtracted from the sample spectrum to provide a clean spectrum of only the sample.
-
ATR Technique: ATR is chosen for its simplicity and speed. It requires no sample preparation like creating KBr pellets and is non-destructive. The IR beam only penetrates a few microns into the sample, making it ideal for strongly absorbing solid samples.[3][4]
Expected IR Absorption Bands
While an experimental spectrum for 1-(Methanesulfonylmethyl)-4-nitrobenzene is not available, its key absorption bands can be reliably predicted based on the characteristic frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₂-, -CH₃) |
| ~1600, ~1475 | Medium | Aromatic C=C stretch |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1345 | Strong | Symmetric NO₂ stretch |
| ~1310 | Strong | Asymmetric SO₂ stretch |
| ~1150 | Strong | Symmetric SO₂ stretch |
| ~850 | Strong | C-H out-of-plane bend (p-disubstituted) |
Interpretation of IR Spectrum:
-
The most prominent and diagnostic peaks in the IR spectrum are expected to be from the nitro (NO₂) and sulfonyl (SO₂) groups.
-
Nitro Group: Aromatic nitro compounds typically show two strong absorption bands. The asymmetric stretch is expected around 1550-1475 cm⁻¹ and the symmetric stretch between 1360-1290 cm⁻¹.[5][6] For 1-(Methanesulfonylmethyl)-4-nitrobenzene, these are predicted to be around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.
-
Sulfonyl Group: Sulfones exhibit two strong characteristic stretching vibrations for the S=O bonds. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, and the symmetric stretch in the 1160-1120 cm⁻¹ region.[7] For this molecule, they are predicted around 1310 cm⁻¹ and 1150 cm⁻¹. Note that the asymmetric SO₂ stretch may overlap with the symmetric NO₂ stretch.
-
Aromatic and Aliphatic C-H: The spectrum will also feature C-H stretching vibrations above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the methyl and methylene groups.
-
Substitution Pattern: A strong band around 850 cm⁻¹ would be indicative of the C-H out-of-plane bending for a 1,4- (or para-) disubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for polar, and often thermally labile, compounds.
Caption: Standard workflow for ESI-Mass Spectrometry.
Causality in Experimental Choices:
-
ESI Technique: Electrospray ionization is a "soft" ionization method that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation. This makes it ideal for determining the molecular weight of the analyte.
-
Solvent and Additives: A polar, volatile solvent like methanol is used to facilitate the formation of charged droplets. A small amount of acid (like formic acid) is added to promote protonation of the analyte, enhancing the signal in positive ion mode.
Mass Spectrometry Data
The experimental ESI-MS data shows a prominent peak corresponding to the protonated molecule.
| m/z | Ion |
| 216 | [M+H]⁺ |
Interpretation of Mass Spectrum:
-
The molecular weight of 1-(Methanesulfonylmethyl)-4-nitrobenzene is 215.23 g/mol . The observed peak at m/z 216 in positive ion mode ESI-MS corresponds to the protonated molecule ([C₈H₉NO₄S + H]⁺), confirming the molecular weight of the compound.
-
Fragmentation Pattern (Predicted): While the soft ESI technique minimizes fragmentation, under higher energy conditions (e.g., in-source fragmentation or MS/MS), characteristic fragmentation patterns would be expected. A likely fragmentation pathway involves the cleavage of the benzylic C-S bond, which is a common fragmentation route for sulfones. This would lead to the formation of a 4-nitrobenzyl cation at m/z 136. Another potential fragmentation is the loss of the methyl radical (•CH₃) from the molecular ion, followed by rearrangement.
Conclusion
The spectroscopic data presented in this guide provide a robust and detailed fingerprint for the identification and characterization of 1-(Methanesulfonylmethyl)-4-nitrobenzene. The experimental ¹H NMR and mass spectrometry data, in conjunction with the predicted ¹³C NMR and IR spectra, are in full agreement with the proposed molecular structure. The detailed protocols and interpretations serve as a valuable resource for researchers, ensuring scientific integrity and reproducibility in the analysis of this compound. This guide underscores the synergistic power of multiple spectroscopic techniques in modern chemical analysis.
References
-
PubChem. Compound Summary for CID 287370, 1-(Methanesulfonylmethyl)-4-nitrobenzene. National Center for Biotechnology Information. [Link]
-
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.[Link]
-
Burns, D.C., & Reynolds, W.F. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]
-
Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.[Link]
-
Pitt, J.J. (2009). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 28(4), 671-696. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds.[Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]
- WO2007064752A2.Treatment of ocular neovascular disorders such as macular degeneration, angiod streaks, uveitis and macular edema.
- PerkinElmer.Infrared Spectroscopy. [https://www.perkinelmer.com/uk/knowledgebase/list/infrared-spectroscopy.
-
Bruker. Guide to FT-IR Spectroscopy.[Link]
-
ResearchGate. Infrared Spectra of Sulfones and Related Compounds.[Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.[Link]
Sources
- 1. 1-Methylsulfonyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SpectraBase [spectrabase.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-Nitrotoluene(99-99-0) IR Spectrum [m.chemicalbook.com]
- 5. Dimethyl sulfone(67-71-0) IR Spectrum [chemicalbook.com]
- 6. Spectral Databases [internetchemistry.com]
- 7. m.youtube.com [m.youtube.com]
